1-(4-Aminobutyl)guanidine hydrochloride is classified as an organic compound with the molecular formula and a molecular weight of approximately 130.19 g/mol. It exists primarily in a hydrochloride salt form, enhancing its solubility in aqueous environments. This compound is naturally produced in the body through the decarboxylation of L-arginine, catalyzed by the enzyme arginine decarboxylase. Additionally, it can be found in various fermented foods and is produced by gut microbiota, contributing to its presence in dietary sources .
The synthesis of 1-(4-Aminobutyl)guanidine hydrochloride can be achieved through several methods, primarily involving the reaction between 1,4-diaminobutane and cyanamide. A notable synthetic route involves a two-step process:
The molecular structure of 1-(4-Aminobutyl)guanidine hydrochloride features a guanidine functional group attached to a butylamine chain. Its structural representation can be illustrated as follows:
The compound contains multiple nitrogen atoms within its structure, which contribute to its basicity and reactivity. The presence of amine groups allows for hydrogen bonding, influencing its solubility and interaction with biological targets .
1-(4-Aminobutyl)guanidine hydrochloride participates in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in both synthetic chemistry and biological systems.
The mechanism of action of 1-(4-Aminobutyl)guanidine hydrochloride is multifaceted:
These actions underscore its potential therapeutic applications in neuroprotection and cardiovascular health.
The physical properties of 1-(4-Aminobutyl)guanidine hydrochloride include:
Chemical properties include:
1-(4-Aminobutyl)guanidine hydrochloride has significant applications across various fields:
Research continues into its broader applications, particularly concerning metabolic pathways and potential therapeutic uses .
The biosynthesis of agmatine is catalyzed predominantly by the enzyme arginine decarboxylase (Enzyme Commission number 4.1.1.19). This reaction involves the irreversible removal of the α-carboxyl group from the substrate L-arginine, yielding agmatine and carbon dioxide. Unlike many amino acid decarboxylases utilizing pyridoxal 5'-phosphate (PLP) as a cofactor, arginine decarboxylase in certain organisms, notably fungi like Aspergillus oryzae, belongs to the pyruvoyl-dependent enzyme family. This was elucidated through high-resolution crystal structure analysis (1.9-2.15 Å resolution), revealing that the functional enzyme is a heterodimer formed via autocatalytic cleavage of a proenzyme. The catalytic pyruvoyl group, located at the N-terminus of the C-terminal subunit (Ser442), forms a key Schiff base intermediate with the substrate arginine during the decarboxylation process [4].
The reaction mechanism proceeds through distinct stages:
Structural studies comparing ligand-free, arginine-bound, and agmatine-bound states of Aspergillus oryzae arginine decarboxylase 1 confirm the covalent binding of the substrate/product intermediate to the pyruvoyl group, providing atomic-level insight into this crucial biosynthetic step [4].
Table 1: Key Structural Features of Aspergillus oryzae Arginine Decarboxylase 1 (ADC1)
State | Catalytic Pyruvoyl Group Status | Ligand Observed in Active Site | Key Interactions |
---|---|---|---|
Ligand-Free | Free | None | Active site accessible; pyruvoyl group poised for binding |
Arginine-Treated | Covalently bound as Schiff base | Agmatine (product formed) | Asp273 stabilizes guanidinium; hydrophobic pocket accommodates butyl chain |
Agmatine-Treated | Covalently bound as Schiff base | Agmatine | Confirms product binding mode identical to post-decarboxylation state |
Arginine decarboxylase enzymes exhibit significant diversity across the tree of life, impacting agmatine production capacity. This diversity manifests in two primary forms:
Table 2: Comparison of Major Arginine Decarboxylase Types
Feature | Pyruvoyl-Dependent Arginine Decarboxylase | PLP-Dependent Arginine Decarboxylase |
---|---|---|
Primary Occurrence | Bacteria, Fungi | Plants, Some Bacteria |
Proenzyme Processing | Yes (Autocatalytic cleavage generates pyruvoyl group) | No (Binds PLP cofactor directly) |
Catalytic Cofactor | Pyruvoyl group (derived from serine) | Pyridoxal 5'-Phosphate (PLP) |
Example Organism/Enzyme | Aspergillus oryzae ADC1 | Oat (Avena sativa) ADC |
Key Catalytic Residue | Asp273 (A. oryzae; stabilizes substrate) | Lys/Arg (binds PLP phosphate); Asp/Glu (stabilizes substrate) |
Regulation Focus | Gene expression, potential post-translational modification | Gene expression, feedback inhibition?, substrate availability |
Agmatine serves as a key branch point metabolite, with its primary catabolic fate being hydrolysis to putrescine and urea, catalyzed by the enzyme agmatinase (Enzyme Commission number 3.5.3.11; often abbreviated AGM or AGMAT). Agmatinase is a manganese-dependent ureohydrolase that shares significant sequence and structural homology with arginase, reflecting the similarity of their substrates (agmatine and arginine, respectively). The reaction is irreversible and represents the primary entry point of agmatine-derived carbon into the polyamine biosynthesis pathway (putrescine → spermidine → spermine) [3] [5] [6].
Agmatine-Like Protein (ALP) / Limch1: Originally identified as a potential agmatinase-like protein with different subcellular localization (cytosolic). Studies confirmed its Mn²⁺-dependent agmatinase activity, although its relative contribution to total agmatine degradation compared to classical agmatinase varies by tissue and developmental stage. Its expression is particularly noted in brain regions associated with appetitive behaviors and addiction pathways [5].
Alternative Degradation Pathway: A significant portion of agmatine, particularly in peripheral tissues, undergoes oxidative deamination instead of hydrolysis. This reaction is catalyzed by diamine oxidase (DAO; Enzyme Commission number 1.4.3.22), a copper-dependent enzyme primarily located in vascular and epithelial tissues. DAO oxidizes agmatine to agmatine-aldehyde, which is subsequently oxidized by aldehyde dehydrogenase (ALDH) to guanidinobutyrate (GB). GB is not incorporated into polyamines and is primarily excreted by the kidneys [3] [5] [6].
Crosstalk with Polyamine Metabolism: The agmatinase pathway directly links agmatine metabolism to polyamine homeostasis:
Table 3: Major Agmatine Degradation Pathways and Their Outcomes
Pathway | Enzyme | Cofactors | Products | Metabolic Fate of Products | Primary Tissue Localization |
---|---|---|---|---|---|
Hydrolysis | Agmatinase (Classical) | Mn²⁺ | Putrescine + Urea | Putrescine → Polyamines (Spd/Spm); Urea → Excretion | Mitochondria (Widespread) |
Agmatinase-like Protein (ALP) | Mn²⁺ | Putrescine + Urea | Putrescine → Polyamines (Spd/Spm); Urea → Excretion | Cytosol (Brain regions, others) | |
Oxidative Deamination | Diamine Oxidase (DAO) | Cu²⁺, Topa Quinone | Agmatine-aldehyde + H₂O₂ + NH₃ | Agmatine-aldehyde → (via ALDH) → Guanidinobutyrate (GB) → Excretion | Extracellular/Pericellular (Vascular, Epithelial) |
The biosynthesis, utilization, and degradation of agmatine exhibit remarkable diversity across different kingdoms, reflecting adaptations to specific physiological needs and environmental niches.
Table 4: Interspecies Variability in Agmatine Metabolic Flux and Primary Functions
Kingdom/Group | Primary Arginine Decarboxylase Type | Major Agmatine Fate | Key Species-Specific Functions/Context |
---|---|---|---|
Bacteria | Pyruvoyl-dependent | Polyamine precursor (Putrescine via Agmatinase); Guanidine precursor (Riboswitch-regulated detox/catabolism) | Nitrogen/carbon source; Guanidine metabolism via carboxylase/transporters |
Fungi (e.g., A. oryzae) | Pyruvoyl-dependent (PSD-derived) | Accumulation (esp. low pH); Potential precursor for polyamines/spermidine | Adaptation to acidic environments during fermentation; Secondary metabolism? |
Plants | PLP-dependent | Polyamine precursor (Putrescine via Agmatinase); Tropane alkaloid precursor (via PMT) | Growth, development, stress response; Defense compounds (alkaloids) |
Mammals | Confirmed activity (Specific type debated) | Neuromodulation/Signaling; Polyamine precursor (via Agmatinase/ALP); Degradation to GB (via DAO/ALDH) | Neurotransmission; Cardio-/Nephro-protection; Modulating addiction pathways; Cellular proliferation control |
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